(2-Phenylpyrrolidin-2-yl)methanol
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Overview
Description
2-Phenyl-2-Pyrrolidinemethanol is a chiral compound with the molecular formula C11H15NO. It is a white to beige crystalline powder or crystals with a melting point range of 77-80°C . This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Mechanism of Action
Target of Action
2-Phenyl-2-Pyrrolidinemethanol, also known as (S)-(+)-prolinol, is a chiral building block that is used for the synthesis of chiral organic compounds . It is also used as a chiral auxiliary in asymmetric synthesis and a chiral ligand in asymmetric catalysis . The primary targets of 2-Phenyl-2-Pyrrolidinemethanol are the enzymes and proteins involved in these chemical reactions.
Mode of Action
The interaction of 2-Phenyl-2-Pyrrolidinemethanol with its targets involves the formation of covalent bonds during the synthesis of chiral organic compounds . This compound provides chirality to the final product, influencing the spatial orientation of the molecules and thus the overall reaction .
Biochemical Pathways
2-Phenyl-2-Pyrrolidinemethanol is involved in the phenylpropanoid pathway . This pathway is responsible for the synthesis of a wide range of secondary metabolites in plants, including flavonoids, lignins, and other phenolic compounds . The compound’s role in this pathway is to provide a chiral scaffold for the synthesis of these metabolites .
Pharmacokinetics
Its metabolism would involve enzymatic reactions, possibly in the liver, and it would likely be excreted in the urine .
Result of Action
The molecular and cellular effects of 2-Phenyl-2-Pyrrolidinemethanol’s action are primarily related to its role in the synthesis of chiral organic compounds . By providing chirality to these compounds, it influences their spatial orientation and thus their interactions with other molecules .
Action Environment
The action, efficacy, and stability of 2-Phenyl-2-Pyrrolidinemethanol can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the compound’s reactivity and the rate of the chemical reactions it is involved in . Additionally, the presence of other substances in the reaction mixture can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
It is known that the pyrrolidine ring and its derivatives, including 2-Phenyl-2-Pyrrolidinemethanol, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is known that compounds with a pyrrolidine ring can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound is a norepinephrine-dopamine reuptake inhibitor, suggesting that it interacts with biomolecules involved in these neurotransmitter systems
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-Pyrrolidinemethanol typically involves the condensation reaction between benzaldehyde and pyrrolidine in the presence of a catalyst. This reaction forms the intermediate, 2-Phenyl-2-Pyrrolidinemethanone. The next step involves the reduction of the ketone group in this intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production methods for 2-Phenyl-2-Pyrrolidinemethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2-Pyrrolidinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the conversion of the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of 2-Phenyl-2-Pyrrolidinemethanol, such as ketones, aldehydes, and substituted pyrrolidines .
Scientific Research Applications
2-Phenyl-2-Pyrrolidinemethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diphenylprolinol (D2PM): A norepinephrine-dopamine reuptake inhibitor with similar pharmacological properties.
2-Diphenylmethylpyrrolidine: Another compound with similar structural features and pharmacological effects.
Desoxypipradrol: A compound with similar stimulant effects and mechanism of action.
Uniqueness: 2-Phenyl-2-Pyrrolidinemethanol is unique due to its specific chiral properties and its ability to act as a chiral auxiliary in asymmetric synthesis. Its structural features allow for high enantioselectivity in various chemical reactions, making it a valuable compound in both academic and industrial research .
Properties
IUPAC Name |
(2-phenylpyrrolidin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-11(7-4-8-12-11)10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMDMLWSEWIBLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CO)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160376-74-9 |
Source
|
Record name | (2-phenylpyrrolidin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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